3-Chloro-3-phenyldiazirine
Overview
Description
3-Chloro-3-phenyldiazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom, with a chlorine atom and a phenyl group attached to the carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the formation of carbenes upon photolysis or thermolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-phenyldiazirine can be synthesized through a multi-step process involving the reaction of phenylhydrazine with chloroform in the presence of a base, followed by oxidation and cyclization . The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing Agent: Sodium hypochlorite or bleach
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes using larger reaction vessels, automated control systems for temperature and reagent addition, and ensuring proper handling and disposal of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-phenyldiazirine undergoes various chemical reactions, including:
Photolysis: Exposure to UV light leads to the formation of chlorophenylcarbene, a highly reactive intermediate.
Thermolysis: Heating the compound also generates chlorophenylcarbene.
Cyclopropanation: Reaction with alkenes to form cyclopropane derivatives.
Substitution: Reaction with nucleophiles can lead to substitution of the chlorine atom.
Common Reagents and Conditions
Photolysis: UV light, typically at wavelengths around 350 nm
Thermolysis: Heating to temperatures between 60-100°C
Cyclopropanation: Alkenes, often in the presence of a catalyst like BF3·Et2O
Substitution: Nucleophiles such as amines or thiols
Major Products
Photolysis/Thermolysis: Chlorophenylcarbene
Cyclopropanation: Cyclopropane derivatives
Substitution: Substituted phenyl diazirines
Scientific Research Applications
3-Chloro-3-phenyldiazirine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3-chloro-3-phenyldiazirine involves the generation of chlorophenylcarbene upon exposure to UV light or heat. This carbene can then participate in various chemical reactions, including insertion into C-H bonds, addition to double bonds, and formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-3-phenyldiazirine: Similar structure but with a trifluoromethyl group instead of chlorine.
3-Methyl-3-phenyldiazirine: Contains a methyl group instead of chlorine.
3-Bromo-3-phenyldiazirine: Contains a bromine atom instead of chlorine.
Uniqueness
3-Chloro-3-phenyldiazirine is unique due to its specific reactivity and the nature of the chlorophenylcarbene intermediate it forms. The presence of the chlorine atom influences the stability and reactivity of the carbene, making it distinct from other diazirine compounds .
Properties
IUPAC Name |
2-chloro-2-phenylazirine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8(6-10-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEDIFSMLMJNEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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